molecular formula C16H28O4 B1246618 (10S)-Juvenile hormone III diol

(10S)-Juvenile hormone III diol

Cat. No.: B1246618
M. Wt: 284.39 g/mol
InChI Key: MBJDYYPZJXVUHJ-RATZTOCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10S)-Juvenile hormone III diol (C 15 H 26 O 4 ) is a endogenous metabolite of Juvenile Hormone III (JH III), playing a critical role in the hormone's inactivation and clearance pathway in insects . It is intrinsically synthesized and released from the corpora allata of insects alongside JH III itself . This compound is a key intermediate in the epoxide hydrolase branch of JH catabolism, where JH III is first hydrolyzed by Juvenile Hormone Epoxide Hydrolase (JHEH) to form the diol . In the final step of this metabolic route, Juvenile Hormone Diol Kinase (JHDK) specifically phosphorylates the C-10 hydroxyl group of this compound to produce the terminal, polar metabolite JH diol phosphate . Research indicates that JH diol phosphate is a major end product of JH catabolism, underscoring the importance of this diol in hormonal regulation . Studies suppressing JHDK gene expression have demonstrated that disruption of this pathway leads to increased juvenile hormone titers, resulting in severe physiological consequences including reduced survival rates and extended larval growth, highlighting the functional significance of this metabolite . As a well-characterized metabolite, this compound is an essential reference standard and tool for researchers investigating insect endocrinology, the dynamics of hormone titer regulation, and the development of novel strategies for insect growth regulation . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

methyl (2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate

InChI

InChI=1S/C16H28O4/c1-12(9-10-14(17)16(3,4)19)7-6-8-13(2)11-15(18)20-5/h7,11,14,17,19H,6,8-10H2,1-5H3/b12-7+,13-11+/t14-/m0/s1

InChI Key

MBJDYYPZJXVUHJ-RATZTOCSSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H](C(C)(C)O)O

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC(C(C)(C)O)O

Origin of Product

United States

Enzymatic Biotransformation and Metabolic Pathways of 10s Juvenile Hormone Iii Diol

Biosynthetic Precursors and Formation of (10S)-Juvenile Hormone III Diol from Juvenile Hormone III

The journey to this compound begins with its precursor, Juvenile Hormone III. JH III is a sesquiterpenoid synthesized in the corpora allata of insects through the mevalonate (B85504) pathway. wikipedia.orgechelon-inc.com This biosynthetic route involves a series of enzymatic reactions that build the characteristic carbon skeleton of the hormone.

The direct formation of this compound occurs through the catabolism of JH III. This conversion is a critical step in the inactivation of JH III and is catalyzed by the enzyme Juvenile Hormone Epoxide Hydrolase (JHEH). wikipedia.orgwikipedia.org This enzyme introduces a water molecule across the C10-C11 epoxide ring of JH III, resulting in the formation of the corresponding diol. While this is the primary catabolic route, research has also indicated that in some insects, such as adult female locusts, JH-III diol can be intrinsically synthesized and released from the corpora allata alongside JH-III itself. nih.gov

Table 1: Overview of Juvenile Hormone III Biosynthesis

StepPrecursorProductKey Enzyme(s)
Early Steps Acetyl-CoAFarnesyl pyrophosphate (FPP)HMG-CoA synthase, HMG-CoA reductase, etc.
Late Steps Farnesyl pyrophosphate (FPP)Farnesoic acidFPP phosphatase, Farnesol dehydrogenase, Farnesal dehydrogenase
Final Steps Farnesoic acidJuvenile Hormone IIIEpoxidase, Juvenile hormone acid O-methyltransferase (JHAMT)

This table provides a simplified overview of the biosynthetic pathway leading to Juvenile Hormone III.

Juvenile Hormone Epoxide Hydrolase (JHEH) Activity and Stereospecificity in this compound Formation

The enzymatic hydration of the epoxide group of JH III by Juvenile Hormone Epoxide Hydrolase (JHEH) is a pivotal event in JH metabolism. This reaction is considered an irreversible step in the degradation of JH, as the resulting diol is significantly more polar and cannot be readily converted back to the active hormone. wikipedia.org The hydrolysis specifically targets the epoxide at the C10 and C11 positions of the JH III molecule. wikipedia.org The reaction is stereospecific, leading to the formation of the (10S, 11S)-diol. wikipedia.org

Genomic and biochemical studies have revealed the existence of multiple isoforms of JHEH in various insect species. These isoforms often exhibit distinct tissue-specific expression patterns and may have different substrate specificities and catalytic efficiencies. For instance, in the silkworm, Bombyx mori, five JHEH-related genes have been identified, with three of the recombinant proteins showing JH hydrolytic activity. nih.gov Similarly, Drosophila melanogaster possesses three JHEH genes (JHEH1, JHEH2, and JHEH3), which are expressed in various tissues including the fat body, gut, and ovaries. nih.govnih.gov In the Colorado potato beetle, Leptinotarsa decemlineata, two forms of JHEH have been cloned and are found in all studied tissues. wikipedia.org The presence of multiple JHEH isoforms suggests a complex and finely tuned regulation of JH levels in different tissues and at different developmental stages.

Table 2: Examples of JHEH Isoforms in Different Insect Species

Insect SpeciesNumber of Identified JHEH Genes/IsoformsReference(s)
Bombyx mori (Silkworm)5 JHEH-related genes nih.govelsevierpure.com
Drosophila melanogaster (Fruit fly)3 (JHEH1, JHEH2, JHEH3) nih.govnih.gov
Leptinotarsa decemlineata (Colorado potato beetle)2 wikipedia.org
Tribolium castaneum (Red flour beetle)5 JHEH-related genes researchgate.net

The stereoselective hydration of the JH III epoxide by JHEH follows a mechanism characteristic of α/β-hydrolase fold enzymes. The active site of JHEH contains a conserved catalytic triad (B1167595) of amino acids, typically Asp, Glu, and His. wikipedia.org The reaction mechanism involves the nucleophilic attack of a water molecule on one of the epoxide carbons, facilitated by the catalytic residues. Specifically, the addition of water occurs at the C-10 carbon of the epoxide ring. wikipedia.org This process leads to the opening of the epoxide ring and the formation of a diol. The stereochemistry of the resulting diol is dictated by the specific orientation of the substrate within the enzyme's active site. Molecular docking simulations with JHEH from various insects have provided insights into the binding of JH III in the catalytic pocket, suggesting that the specific interactions between the substrate and active site residues are responsible for the stereoselective formation of the (10S)-diol. researchgate.netnih.gov

Subsequent Metabolism and Conjugation of this compound

Following its formation, this compound undergoes further metabolic conversion, primarily through conjugation reactions. These modifications increase the water solubility of the molecule, which facilitates its excretion from the insect's body. The principal route of conjugation is phosphorylation. wikipedia.orgwikipedia.orgresearchgate.net Another related metabolite, juvenile hormone acid diol, can be formed through the action of JHEH on juvenile hormone acid. researchgate.netmdpi.com

The key enzyme responsible for the phosphorylation of this compound is Juvenile Hormone Diol Kinase (JHDK). nih.govnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the hydroxyl group at the C10 position of the diol. wikipedia.org The resulting product, JH diol phosphate, is a highly polar metabolite that can be easily excreted. wikipedia.org

JHDK has been purified and characterized from several insect species, including Manduca sexta (tobacco hornworm), Bombyx mori (silkworm), and Spodoptera litura (tobacco cutworm). wikipedia.orgnih.govnih.gov These studies have revealed that JHDK functions as a homodimer and requires both Mg²⁺ and a phosphate donor like ATP for its activity. wikipedia.orgnih.gov The enzyme exhibits high specificity for JH diols, with studies on Manduca sexta JHDK showing a nanomolar Kₘ for JH I diol and low micromolar Kₘ values for JH II and III diols. nih.govresearchgate.net

Table 3: Biochemical Properties of Juvenile Hormone Diol Kinase (JHDK) in Different Insect Species

PropertyManduca sextaBombyx moriSpodoptera litura
Subunit Molecular Mass 20 kDa~21 kDa (predicted)21 kDa (predicted)
Quaternary Structure HomodimerDimer-
Cofactor Requirement Mg²⁺--
Phosphate Donor ATP (preferred), GTPATP-
Kₘ for JH I diol Nanomolar range--
Kₘ for JH II/III diols Low micromolar range--
Reference(s) wikipedia.orgnih.govresearchgate.net nih.gov nih.govnih.gov

While phosphorylation by JHDK is the most prominently documented and characterized conjugation pathway for this compound, the existence of other metabolic routes cannot be entirely ruled out. In general, insects utilize various conjugation strategies, including glucosidation and sulfation, to detoxify and excrete xenobiotics and endogenous metabolites. However, in the context of this compound metabolism, the scientific literature predominantly points towards phosphorylation as the primary and physiologically significant conjugation reaction. There is currently a lack of substantial evidence for glucosidation or other major conjugation pathways for this specific metabolite.

Role of Metabolites as Excretory Forms or Signaling Molecules

The primary and well-established role of this compound and its subsequent metabolite, JH III diol phosphate, is to function as excretory forms of the parent hormone, JH III. The enzymatic conversion of the lipophilic JH III into the more polar diol and ultimately the highly water-soluble JH III diol phosphate is a classic detoxification and elimination strategy in insect physiology. wikipedia.org

The final phosphorylated product, JH III diol phosphate, is recognized as a principal final metabolite of JH degradation. mdpi.comresearchgate.net Its increased polarity facilitates its transport and excretion from the body, primarily via the Malpighian tubules, the main excretory and osmoregulatory organs in insects.

While the role of these metabolites in facilitating excretion is clear, evidence for them acting as signaling molecules themselves is less direct. The rapid inactivation of JH III through these pathways is, in itself, a crucial regulatory mechanism that controls the effective titer of the active hormone. The accumulation or clearance of these metabolites can therefore be an indirect indicator of hormonal status. For instance, JH is known to induce second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃) in mosquito cells, but this action is attributed to the parent hormone, not its diol or phosphate metabolites. nih.gov The metabolic process is primarily seen as a termination of the hormonal signal, rather than the creation of a new one.

MetabolitePrecursorKey EnzymePrimary Role
This compound Juvenile Hormone IIIJHEHInactivation intermediate
JH III diol phosphate This compoundJHDKWater-soluble excretory form researchgate.net
JH acid Juvenile Hormone IIIJHEInactivation intermediate mdpi.com
JH acid diol JH acidJHEHExcretory form mdpi.com

Regulation of this compound Metabolic Enzymes

The activity and expression of the enzymes that metabolize this compound are tightly regulated to control the physiological titer of active JH III. This regulation occurs at multiple levels, including hormonal feedback and differential expression during development. The key enzymes subject to this regulation are juvenile hormone epoxide hydrolase (JHEH) and juvenile hormone diol kinase (JHDK).

Research in the moth Heortia vitessoides has revealed the existence of a feedback mechanism within the JH metabolic pathway. mdpi.com When the expression of the JHDK gene was suppressed using RNA interference (RNAi), researchers observed a compensatory upregulation in the expression levels of both JHEH and JHE. mdpi.com This suggests an intricate cross-talk between the different branches of JH metabolism to maintain hormonal homeostasis. Suppression of HvJHDK led to an increase in the JH titer, which in turn appeared to trigger an increase in the expression of other degradation enzymes. mdpi.com

Hormonal regulation also plays a significant role. Studies on locusts (Locusta migratoria) have shown that while the neuropeptide allatotropin (B570788) stimulates the synthesis of JH III in the corpora allata, it only slightly enhances the production of JH III diol. nih.gov This indicates that the synthesis of the parent hormone and its conversion to the diol can be differentially regulated. Furthermore, the corpora allata of locusts have been shown to intrinsically synthesize and release JH III diol, suggesting that its formation can be an integral part of controlling the amount of active JH III released into the hemolymph. nih.gov

Insect SpeciesEnzyme(s)Regulatory ObservationFinding
Heortia vitessoidesJHDK, JHEH, JHEGene suppression (RNAi)Suppression of JHDK led to increased expression of JHEH and JHE, indicating a feedback loop. mdpi.com
Locusta migratoriaJHEH (inferred)Hormonal stimulationCerebral allatotropin preferentially stimulates JH-III synthesis over JH-III diol production. nih.gov
Ips typographusNot specifiedHormonal treatmentTreatment with JH III induced a 10-fold increase in the formation of fatty acid esters of JH III diol in females.

Biological Roles and Physiological Significance of 10s Juvenile Hormone Iii Diol

Role of (10S)-Juvenile Hormone III Diol in Juvenile Hormone Inactivation and Turnover

This compound is a critical component in the deactivation and removal of juvenile hormone III (JH III), a key sesquiterpenoid hormone that regulates numerous physiological processes in insects, including development, reproduction, and metamorphosis. wikipedia.org The conversion of the active JH III into its diol form represents a primary and irreversible step in the catabolic pathway, ensuring a precise and timely reduction of JH titers in the hemolymph. This inactivation is crucial for normal developmental transitions, such as the switch from larval to pupal stages and for the regulation of reproductive cycles in adult insects. wikipedia.org

The inactivation process is catalyzed by the enzyme juvenile hormone epoxide hydrolase (JHEH), which hydrolyzes the epoxide ring at the C10 and C11 positions of the JH III molecule. This enzymatic action results in the formation of the more polar and water-soluble this compound. Unlike other metabolic pathways, such as ester hydrolysis which can be reversible, the formation of the diol is a terminal deactivation step. The resulting diol is recognized as a metabolite destined for excretion.

The significance of this inactivation pathway is highlighted in studies where the downstream enzyme, juvenile hormone diol kinase (JHDK), is targeted. In the cotton leafworm, Spodoptera litura, silencing the JHDK gene through RNA interference (RNAi) leads to an accumulation of JH diol, elevated JH titers, prolonged larval stages, and disruption of metamorphosis, ultimately resulting in developmental delays that can be lethal. This underscores the essential role of the diol pathway in maintaining hormonal balance.

Potential as an Intermediate in Juvenile Hormone III Catabolism

This compound serves as a pivotal intermediate in the catabolic cascade of JH III. The metabolic fate of JH III is primarily dictated by two enzymatic pathways: hydrolysis of the methyl ester by juvenile hormone esterases (JHE) and hydration of the epoxide by juvenile hormone epoxide hydrolase (JHEH). wikipedia.org The order of these enzymatic actions can vary depending on the insect order. wikipedia.org

In the pathway initiated by JHEH, JH III is converted to this compound. This diol is then further metabolized to increase its solubility for excretion. The subsequent step involves phosphorylation of the diol by juvenile hormone diol kinase (JHDK), which produces JH III diol phosphate (B84403). This phosphorylated derivative is highly water-soluble and can be efficiently eliminated from the insect's body via the Malpighian tubules.

The catabolic sequence can be summarized as follows: JH III → this compound → JH III diol phosphate → Excretion

This metabolic route ensures the efficient clearance of active juvenile hormone, which is necessary for the precise temporal regulation of its physiological effects. The accumulation of JH diol has been observed to correlate with specific physiological states, such as reproductive diapause in Drosophila melanogaster, indicating its role as a biomarker for JH activity and catabolism.

Exploration of Intrinsic Bioactivity of this compound

While this compound is primarily considered an inactive metabolite, its intrinsic bioactivity has been a subject of investigation. Bioassays are crucial for determining the physiological effects of JH analogs and metabolites. In general, the conversion of JH III to its diol form is associated with a significant loss of biological activity.

Studies on Drosophila melanogaster have assessed the juvenilizing effects of various JH-related compounds. While JH III itself and its more active analogue, JHB₃, can induce developmental abnormalities such as eclosion failure and abnormal bristle formation, their corresponding diol and tetraol metabolites are generally found to be much less potent. doi.org The opening of the epoxide ring to form the diol is a key step in detoxification and inactivation, rendering the molecule less effective at mimicking the hormonal effects of JH. nih.gov

The following table summarizes the expected relative activity based on the understanding of JH metabolism.

CompoundExpected Biological ActivityRole in Metamorphosis
Juvenile Hormone III (JH III)HighPrevents metamorphosis
This compoundLow to negligibleInactive metabolite
Methoprene (JH Analog)HighPrevents adult development

The biological activity of juvenile hormones is mediated through their binding to specific intracellular receptors. The primary receptor for JH is a PAS domain protein named Methoprene-tolerant (Met). nih.govnih.gov The binding of JH to Met initiates a downstream signaling cascade that regulates the expression of JH-responsive genes. nih.gov

The influence of a compound on gene expression is a direct consequence of its ability to activate cellular signaling pathways. Juvenile hormone, through its interaction with the Met receptor, dynamically regulates the expression of a wide array of genes involved in development, reproduction, and metabolism. nih.govnih.gov For instance, in the fat body of the female mosquito Aedes aegypti, JH and Met control the temporal expression of genes required for vitellogenesis (yolk protein production) and ribosome biogenesis. nih.govnih.gov

Given that this compound is considered biologically inactive due to its inability to effectively bind the Met receptor, it is not expected to directly influence the downstream gene expression profiles that are typically regulated by JH. Any observed changes in gene expression in the presence of the diol would likely be indirect, possibly resulting from feedback mechanisms within the JH metabolic pathway. For example, the suppression of the enzyme JHDK in Heortia vitessoides leads to an increase in JH titer, which in turn upregulates the expression of JH degradation enzymes, demonstrating a feedback loop. mdpi.com However, the diol itself is not the primary signaling molecule in this process.

This compound in Specific Physiological Contexts

The presence and concentration of this compound can vary significantly depending on the insect species, developmental stage, and physiological state, reflecting its role in the fine-tuning of JH titers.

Drosophila melanogaster : In the fruit fly, the accumulation of JH diol has been linked to reproductive diapause. This correlation suggests that in certain physiological contexts, the rate of JH catabolism to the diol form is a key regulatory factor in controlling reproductive activity in response to environmental cues.

Ips typographus : In the spruce bark beetle, the formation of this compound is inducible. Treatment of female beetles with JH III leads to a significant increase in the production of the diol. This indicates that the catabolic pathway is responsive to the levels of the active hormone, providing a mechanism to manage hormonal homeostasis.

Locusta migratoria : Research on the migratory locust has revealed that JH III diol is intrinsically synthesized and released from the corpora allata, the endocrine glands responsible for JH production. nih.gov This suggests that the inactivation of JH to its diol can occur within the gland itself, providing an additional layer of control over the amount of active hormone released into the hemolymph. nih.gov

The following table details the context-specific findings related to this compound.

Insect SpeciesPhysiological ContextKey FindingReference
Drosophila melanogasterReproductive DiapauseAccumulation of JH diol correlates with diapause.
Ips typographusJH III TreatmentFormation of the diol is induced by JH III in females.
Locusta migratoriaJH BiosynthesisIntrinsic synthesis of JH III diol by the corpora allata. nih.gov

Developmental Transitions (e.g., Metamorphosis, Larval Development)

The transition between larval instars and the initiation of metamorphosis in holometabolous insects are tightly controlled by the interplay between ecdysone (B1671078) and juvenile hormone (JH). nih.govnih.gov High levels of JH maintain the larval "status quo," ensuring that a molt induced by ecdysone results in another larval stage. nih.govresearchgate.netnumberanalytics.com The decline of the JH titer is a prerequisite for the larva to undergo a metamorphic molt, leading to the pupal and then adult stages. nih.govresearchgate.net

The formation of this compound is a key event in this process, as it signifies the degradation of active JH III. The enzyme responsible, JHEH, along with JH esterase (JHE), actively reduces JH levels to permit metamorphosis. nih.gov Studies have shown that the expression of genes encoding these degradative enzymes is stage-specific, peaking at times when a decrease in JH is necessary for developmental progression. nih.gov For instance, in Heortia vitessoides, maintaining high expression levels of the genes for JHEH and JHDK is considered vital for a successful larval-pupal transition. nih.gov Suppression of JHDK, which acts on the diol, can lead to an increased JH titer, resulting in delayed pupation and lethal phenotypes. nih.govmdpi.com

The significance of JH III degradation is further highlighted by the antagonistic relationship between JH and ecdysone. In Drosophila, JH signaling in the prothoracic gland suppresses ecdysone biosynthesis, thereby inhibiting metamorphosis. nih.gov Conversely, ecdysone can suppress JH biosynthesis, promoting the transition to the adult form. The efficient conversion of JH III to its diol metabolite is thus a critical checkpoint that allows the developmental program to shift from larval growth to metamorphosis.

Table 1: Key Enzymes in JH III Degradation and Their Role in Development

Enzyme Action Developmental Significance
Juvenile Hormone Epoxide Hydrolase (JHEH) Converts JH III to this compound. Reduces active JH III titer, a necessary step for initiating metamorphosis. nih.gov

| Juvenile Hormone Diol Kinase (JHDK) | Phosphorylates this compound. | Further metabolizes the inactive diol, facilitating its excretion and preventing the reversal of the degradation pathway. nih.govnih.gov |

Reproductive Processes (e.g., Oogenesis, Spermatogenesis)

Juvenile hormone III is a primary gonadotropic hormone in many adult insects, essential for reproductive maturation. numberanalytics.comnumberanalytics.com It stimulates vitellogenesis (yolk protein production) in the fat body and promotes the uptake of these proteins by developing oocytes. nih.govnih.gov In males, JH can be important for the development of accessory glands and for mating behavior. cranfield.ac.uk

The regulation of JH III levels via its degradation to this compound is therefore also central to controlling reproduction. While high JH III titers are required to initiate and sustain oogenesis, a subsequent decline may be necessary for other processes or at the end of a reproductive cycle. nih.govcranfield.ac.uk The intrinsic synthesis and release of JH-III diol from the corpora allata, as observed in adult female locusts, suggests a mechanism for finely tuning the amount of active JH III released into the hemolymph, thereby modulating reproductive output. nih.gov

In the migratory locust, Locusta migratoria, JH stimulates the paracellular transport of vitellogenin through the follicular epithelium by inducing the remodeling of cell junctions. nih.gov This process is critical for egg development. The eventual degradation of JH III to its diol form would terminate this signal, ceasing vitellogenin uptake. Similarly, in Drosophila, JH signaling induces the expression of extracellular matrix genes like laminin (B1169045) and collagen IV, which are crucial for maintaining egg shape and promoting ovulation. nih.gov The inactivation of JH III through its conversion to the diol metabolite would downregulate these processes.

While less studied, JH III also influences spermatogenesis. In Panstrongylus megistus, JH III affects testicular follicle growth and mitotic divisions of spermatogonia, a process that is dependent on the nutritional status of the insect. doaj.org The regulation of JH III levels through its metabolism to the diol form is presumed to play a a role in modulating the pace of male reproductive development.

Table 2: Influence of JH III and its Degradation on Reproductive Events

Reproductive Process Role of High JH III Titer Implied Role of Conversion to JH III Diol
Oogenesis (Vitellogenesis) Stimulates synthesis and uptake of yolk proteins (vitellogenin). nih.gov Termination of vitellogenin uptake, allowing for completion of oocyte maturation. nih.gov
Ovulation Induces expression of extracellular matrix genes required for egg shape and release. nih.gov Downregulation of gene expression to conclude the ovulation process.

| Spermatogenesis | Promotes growth of testicular follicles and spermatogonial divisions. doaj.org | Modulation of the rate of sperm production. |

Diapause and Stress Responses

Diapause is a state of developmental or reproductive arrest that allows insects to survive predictable periods of unfavorable environmental conditions. frontiersin.orgnih.govnih.gov The hormonal control of diapause often involves the suppression of JH production. nih.govnih.gov Specifically for adult reproductive diapause, a significant drop in the JH titer is a primary trigger, leading to arrested ovarian development and a shift in metabolism towards building energy reserves, such as lipids. nih.govnih.gov

The degradation of JH III to this compound is a key mechanism contributing to the low JH state required for diapause induction and maintenance. In the ladybeetle Coccinella septempunctata, genes encoding the JH degradation enzymes JHE and JHEH are upregulated during early diapause, supporting the hypothesis that enhanced JH degradation is essential for this process. nih.gov Similarly, in the Asian tiger mosquito Aedes albopictus, embryonic diapause is associated with lower levels of JH III in diapause-destined eggs compared to non-diapause eggs. frontiersin.orgnih.gov This reduction is critical for arresting development.

Conversely, the termination of diapause is often triggered by an increase in the JH titer. nih.gov In the stink bug Aspongopus chinensis, the JH III concentration is significantly lower in diapausing adults than in those that have terminated diapause. nih.gov Application of exogenous JH III can break diapause, accelerating reproductive system development and fat consumption. nih.gov This demonstrates that the metabolic pathway leading to this compound is actively suppressed to end the diapause state. The regulation of enzymes like JHEH is therefore a critical switch controlling the entry into and exit from this dormant state.

Table 3: Role of JH III Titer and its Metabolite in Diapause

Diapause Phase JH III Titer Role of this compound Formation
Induction & Maintenance Low / Absent High rates of conversion from JH III to its diol contribute to the low hormonal titer necessary for developmental/reproductive arrest. nih.govnih.gov

| Termination | Increasing / High | Suppression of the degradation pathway, reducing the formation of the diol metabolite, allows active JH III to accumulate and resume development/reproduction. nih.gov |

Molecular and Cellular Mechanisms Associated with 10s Juvenile Hormone Iii Diol

Interaction of (10S)-Juvenile Hormone III Diol with Binding Proteins

This compound is a primary metabolite of Juvenile Hormone III (JH III), formed through the hydration of the epoxide group. This conversion significantly alters the molecule's physical properties, most notably increasing its polarity. This change in chemical nature has profound effects on its interaction with the proteins responsible for transporting the lipophilic JH III through the aqueous environment of the insect hemolymph. Juvenile Hormone Binding Proteins (JHBPs) are crucial for solubilizing JH, protecting it from non-specific degradation, and facilitating its delivery to target tissues. mdpi.comnih.gov The interaction, or lack thereof, between (10S)-JH III diol and these binding proteins is a key determinant of its metabolic fate.

The binding affinity of (10S)-JH III diol for JHBPs is drastically lower than that of its parent compound, JH III. Research on the JHBP from the locust Locusta migratoria demonstrated that JH III diol competes at least 1,000 times less strongly for the binding site than JH III itself. nih.gov This significant drop in affinity indicates a high degree of specificity of the JHBP for the unmetabolized hormone.

The structural basis for this specificity lies in the nature of the JHBP binding site, which is characterized as a hydrophobic groove or pocket designed to accommodate the non-polar side chains of the juvenile hormone. nih.gov The conversion of the epoxide group on JH III to a diol introduces two hydroxyl groups. This modification increases the molecule's polarity, making it a poor fit for the hydrophobic binding site of the JHBP. nih.gov Optimal binding of the hormone to JHBP relies on the hydrophobicity of the ligand and the specific configuration of its double bonds and side chains. nih.gov The introduction of the polar diol structure disrupts these critical hydrophobic interactions, leading to a massive reduction in binding affinity.

Table 1: Relative Binding Affinity for Locusta migratoria JHBP

Compound Relative Competition Strength
Juvenile Hormone III (JH III) 1
This compound < 0.001

This interactive table is based on data indicating that JH III diol and JH III acid compete at least 1000 times less strongly than JH III. nih.gov

The low binding affinity of (10S)-JH III diol for JHBPs means it is not effectively sequestered or transported by these carrier proteins in the hemolymph. nih.gov While JHBP serves to carry JH III to target tissues throughout the insect body, the diol metabolite is essentially released from this transport system. mdpi.comnih.gov This has two major implications.

First, the lack of binding to a protective carrier protein leaves the diol more susceptible to further enzymatic action. Second, its increased water solubility allows it to be readily cleared from the hemolymph. Instead of being actively transported to specific target cells like the hormone, the diol is primarily destined for excretion. This process often involves the Malpighian tubules, the primary excretory and osmoregulatory organs in insects. Some evidence also suggests that the corpora allata, the glands that synthesize JH III, can also intrinsically produce and release the diol, potentially as a way to regulate the amount of active hormone released into the hemolymph from the outset. nih.gov

Cellular Uptake and Efflux Mechanisms of this compound

Specific cellular uptake and efflux mechanisms for (10S)-JH III diol are not as well-characterized as those for JH III. The uptake of JH III into target cells is thought to be mediated in part by the interaction of the JHBP-JH complex with membrane proteins. nih.gov Given that (10S)-JH III diol does not significantly bind to JHBP, it is unlikely to use this specific uptake pathway.

Due to its increased water solubility compared to JH III, the diol's movement across cell membranes may occur through different, less specific mechanisms, potentially driven by concentration gradients. It is primarily a substrate for intracellular enzymes that complete its deactivation pathway. Therefore, its uptake into cells of tissues like the fat body and Malpighian tubules is a critical step for its final metabolic processing and excretion. The mechanisms governing its transport into and out of these specific cells remain an area for further investigation.

Intracellular Localization and Compartmentalization of this compound Metabolism

The metabolism of (10S)-JH III diol is a key intracellular event that ensures the irreversible inactivation of the juvenile hormone signal. This process is compartmentalized within the cell, involving specific enzymes. The primary metabolic pathway for the diol is phosphorylation.

This reaction is catalyzed by Juvenile Hormone Diol Kinase (JHDK) , an enzyme that transfers a phosphate (B84403) group from ATP to the diol, forming JH III diol phosphate. nih.gov JHDK exhibits high specificity and catalytic efficiency for JH diols. nih.gov Studies in Manduca sexta show that JHDK has a nanomolar affinity (Kₘ) for JH I diol and a low micromolar affinity for JH II and III diols, but does not effectively phosphorylate other structurally similar terpenoid esters. nih.gov This phosphorylation step further increases the water solubility of the metabolite, preparing it for excretion. JHDK activity is localized within the cell, and along with JH epoxide hydrolase (JHEH), it forms a critical part of the intracellular JH degradation machinery. nih.govnih.gov

Table 2: Key Enzymes in the Intracellular Metabolism of (10S)-JH III Diol

Enzyme Action on JH Pathway Product Likely Cellular Location
Juvenile Hormone Epoxide Hydrolase (JHEH) Converts JH III to its diol form This compound Cytosol / Microsomes

This interactive table summarizes the primary enzymatic steps in the formation and subsequent metabolism of (10S)-JH III diol inside the cell. nih.govnih.gov

Influence of this compound on Cellular Signaling Pathways (if applicable beyond JH receptor)

Current evidence strongly indicates that (10S)-JH III diol is a metabolic endpoint and does not possess significant hormonal or signaling activity of its own. Its formation is part of an irreversible inactivation pathway. Unlike JH acid, which can in some contexts be reactivated to JH, the formation of the diol is a terminal step.

The primary "influence" of (10S)-JH III diol on cellular signaling is indirect; its presence signifies the removal and catabolism of active JH III. High levels of the diol would correlate with low levels of active JH III, a condition that permits developmental transitions such as metamorphosis. mdpi.com Therefore, (10S)-JH III diol serves as a biomarker for JH III degradation rather than as an active signaling molecule in its own right. There is no substantial evidence to suggest it interacts with nuclear receptors or modulates signaling cascades in a manner independent of the JH pathway it terminates.

Analytical Methodologies for the Study of 10s Juvenile Hormone Iii Diol

Extraction and Purification Techniques from Biological Matrices

The accurate analysis of (10S)-Juvenile Hormone III diol (JH III diol) from complex biological samples, such as insect hemolymph or tissues, necessitates robust extraction and purification protocols. These methods are designed to isolate the analyte from interfering substances and to prevent its enzymatic degradation.

A common approach involves homogenization of the biological material in a cold organic solvent. For instance, cold methanol (B129727) extraction is employed to halt enzymatic activity that could otherwise alter the diol. Liquid-liquid extraction is a frequently used technique. Samples can be extracted with a mixture of isooctane (B107328) and methanol. researchgate.net Another method involves extraction with hexane (B92381) following specific chemical reactions.

To handle the typically low concentrations of JH III and its metabolites, purification steps are essential. Solid-phase extraction (SPE) is a widely adopted technique for sample clean-up and concentration. The choice of the solid phase material is critical and depends on the specific properties of the analyte and the matrix.

For the purification of the juvenile hormone receptor (JHR) complex, which includes JH III diol, affinity chromatography is a powerful tool. This technique utilizes specific binding interactions to isolate the target protein complex. Further purification can be achieved using anion exchange columns. nih.gov

Chromatographic Separation Methods

Chromatography is the cornerstone for separating (10S)-JH III diol from other related compounds and matrix components prior to detection. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of JH III diol and other juvenile hormones. scielo.brmdpi.com

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for JH analysis. It separates compounds based on their hydrophobicity. A typical RP-HPLC setup for JH III diol analysis utilizes a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. nih.gov Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov

Chiral HPLC: To separate stereoisomers, such as the (10S) and (10R) forms of JH III diol, chiral chromatography is necessary. This technique uses a chiral stationary phase to differentiate between enantiomers, which is crucial for studying the biological activity of specific stereoisomers. acs.orgnih.gov

Fluorescence Derivatization: To enhance the sensitivity of detection, especially when using a fluorescence detector, JH III diol can be derivatized with a fluorescent tag. A two-step reaction involving the opening of the epoxide ring of JH III followed by derivatization with a fluorescent tag like 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) has been developed. nih.gov

A summary of typical HPLC conditions is provided in the table below:

ParameterValueReference
Column RP-18 nih.gov
Mobile Phase Acetonitrile/Methanol and Water with 0.1% formic acid nih.gov
Detection Fluorescence Detector, Mass Spectrometry mdpi.comnih.gov
Flow Rate 0.2 ml/min nih.gov
Injection Volume 10 µl nih.gov

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and thermally stable compounds like JH III and its derivatives. mdpi.com

Derivatization: To increase their volatility and improve their chromatographic behavior, JHs and their diols are often derivatized before GC analysis. A common derivatization method is the conversion to a d(3)-methoxyhydrin derivative. nih.gov

Capillary GC: High-resolution separation is achieved using capillary columns. researchgate.net Chiral capillary GC columns are specifically used to separate stereoisomers of JH metabolites. acs.orgnih.gov

Temperature Programming: The column temperature is typically ramped up during the analysis to elute compounds with a wide range of boiling points. researchgate.net

Spectrometric Detection and Quantification

Spectrometric techniques are indispensable for the detection, quantification, and structural confirmation of (10S)-JH III diol after chromatographic separation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

MS and MS/MS are highly sensitive and specific methods for the analysis of JHs and their metabolites. mdpi.comnih.gov They are often coupled with HPLC (LC-MS) or GC (GC-MS) to provide a powerful analytical platform. mdpi.comnih.gov

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for analyzing polar molecules like JH III diol. scielo.brnih.gov Chemical ionization (CI) is often used in GC-MS. researchgate.net

Mass Analyzers: Quadrupole and ion trap mass analyzers are frequently used. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS): This technique provides enhanced selectivity and structural information by fragmenting a specific precursor ion and analyzing the resulting product ions. scielo.br Multiple reaction monitoring (MRM) is a highly sensitive and specific MS/MS technique used for quantification. nih.gov The molecular ion of JH III after ring opening to the diol form has a mass-to-charge ratio (m/z) of 284. nih.gov

Internal Standards: To ensure accurate quantification and to correct for matrix effects and variations in sample preparation, deuterated internal standards are often used.

The following table summarizes key mass spectrometric parameters:

ParameterDescriptionReference
Ionization Mode Positive Electrospray Ionization (ESI+) scielo.brnih.gov
Precursor Ion [M+H]+ The protonated molecule of the analyte selected for fragmentation. nih.gov
Product Ions Characteristic fragment ions used for quantification and confirmation. scielo.br
Collision Gas Nitrogen (N2) is used to induce fragmentation in the collision cell. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules, including the confirmation of the stereochemistry of (10S)-JH III diol. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR: Provides information about the number and types of protons in a molecule and their connectivity. mdpi.com

¹³C NMR: Provides information about the carbon skeleton of a molecule. researchgate.net

2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule and confirm the positions of the hydroxyl groups and methyl branches. The (10S) configuration is a critical stereochemical feature that can be confirmed through advanced NMR experiments and comparison with synthetic standards.

The combination of these analytical methodologies provides a comprehensive toolkit for researchers to study the intricate roles of this compound in insect physiology.

Immunological Assays for this compound Detection

Immunological assays provide highly sensitive and specific methods for the detection and quantification of this compound (JH III diol). These techniques rely on the specific binding between an antibody and the target antigen, in this case, JH III diol. The development of such assays has been crucial for understanding the physiological roles of JH III and its metabolites in insects.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For the detection of JH III and its diol, a double antibody sandwich ELISA method is often employed. In this setup, a capture antibody is coated onto a microplate well. The sample containing the antigen (JH III diol) is then added, followed by a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate is subsequently added, which binds to the biotinylated antibody. The addition of a chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), results in a color change that is proportional to the amount of antigen present. The optical density (OD) is measured, typically at 450 nm, after stopping the reaction with an acid solution. lifeasible.com

Commercial ELISA kits are available for the in vitro quantitative detection of insect JH III and related molecules like Juvenile Hormone Diol Kinase (JHDK) in various biological samples, including serum, plasma, and cell culture supernatants. lifeasible.comlifeasible.com These kits provide a convenient and standardized method for researchers.

Key characteristics of a typical insect JH III ELISA kit:

FeatureSpecification
Assay Type Double antibody sandwich ELISA
Sample Types Serum, plasma, other relevant biological fluids
Detection Range Varies by kit, often in the picomolar to nanomolar range
Wavelength 450 nm
Storage 2-8℃
Shelf Life Typically 6 months

It is important to note that samples containing sodium azide (B81097) (NaN3) are incompatible with HRP-based ELISAs, as NaN3 inhibits HRP activity. lifeasible.comlifeasible.com

Radioimmunoassay (RIA) for Quantification

Radioimmunoassay (RIA) is another highly sensitive technique used for the quantification of juvenile hormones and their diol derivatives. A notable RIA for insect JHs involves converting the hormones into their corresponding diols by opening the 10,11-epoxy ring with acidic dioxane. nih.gov This conversion is advantageous because antibodies can be generated that recognize all three major JH diols (from JH I, JH II, and JH III) with equal affinity. nih.gov

The development of a specific RIA for JH diols involved several key steps. First, the C18 hormone, JH I, was converted to its diol. This diol was then succinylated and coupled to a carrier protein, human serum albumin, to make it immunogenic for antibody production in rabbits. nih.gov A high-titer antiserum was successfully obtained. For the radiolabeled tracer, succinyl juvenile hormone was coupled to glycyltyrosine and iodinated with ¹²⁵I, creating a water-soluble and highly recognizable analog for the antibodies. nih.gov

This RIA method demonstrates a high degree of sensitivity, with a detection threshold below 0.015 pmol. nih.gov This level of sensitivity allows for the determination of physiological concentrations of juvenile hormones in various biological samples, such as the hemolymph of insects at different developmental stages and in corpora allata cultures. nih.gov For the specific quantification of JH III diol, prior separation from other JH diols can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Summary of a Radioimmunoassay for JH Diols:

StepDescription
Antigen Preparation Conversion of JH I to its diol, followed by succinylation and coupling to human serum albumin.
Antibody Production Immunization of rabbits with the prepared antigen to generate high-titer antisera.
Radiolabeled Tracer Succinylated juvenile hormone coupled to glycyltyrosine and iodinated with ¹²⁵I.
Sample Preparation Treatment of standards and biological samples with acidic dioxane to convert JHs to their diols. nih.gov
Assay Competitive binding between the radiolabeled tracer and the unlabeled JH diol in the sample for the antibody.
Detection Measurement of radioactivity to determine the amount of bound tracer, which is inversely proportional to the concentration of JH diol in the sample.
Sensitivity < 0.015 pmol

Isotopic Labeling Techniques for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. In the context of this compound, stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows researchers to follow the atoms of a labeled precursor through metabolic pathways. nih.govescholarship.org This provides detailed information about the synthesis, conversion, and degradation of JH III and its diol.

One of the key applications of isotopic labeling in JH research is to elucidate the biosynthetic pathways. For instance, the intrinsic synthesis of JH III diol by the corpora allata of locusts was confirmed using radiolabeled precursors. nih.gov In these studies, [2-¹⁴C]acetate and [methyl-³H]methionine were used to demonstrate that JH III diol is synthesized and released alongside JH III. nih.gov The similar incorporation ratio of ¹⁴C and ³H into both JH III and its diol provided strong evidence for the endogenous production of the diol. nih.gov

Metabolic tracing studies can also clarify the catabolic pathways of JH III. By introducing isotopically labeled JH III into an insect system, researchers can track its conversion to (10S)-JH III diol and subsequent metabolites. This approach has been instrumental in confirming the role of enzymes like juvenile hormone epoxide hydrolase (JHEH) in the formation of the diol from the epoxide of JH III.

The general workflow for a metabolic tracing study involving this compound often includes the following steps:

Introduction of a labeled precursor: A stable isotope-labeled precursor, such as ¹³C-glucose or a labeled amino acid, is introduced into the biological system (e.g., in vitro cell culture or in vivo). escholarship.org

Sample collection and extraction: At various time points, biological samples are collected, and metabolites are extracted.

Analysis by mass spectrometry or NMR: The extracted metabolites are analyzed to identify and quantify the isotopically labeled compounds. escholarship.org This allows for the determination of metabolic fluxes and pathway activities. escholarship.org

Recent advancements in high-resolution mass spectrometry, such as Fourier-transform mass spectrometry (FT-MS), have significantly enhanced the capabilities of stable isotope tracing studies, enabling the detailed analysis of complex metabolic networks. nih.gov

Comparative and Evolutionary Perspectives of 10s Juvenile Hormone Iii Diol Metabolism

The metabolism of juvenile hormones (JHs), particularly the formation and subsequent fate of their diol derivatives, displays considerable variation across the vast diversity of insects and other arthropods. This section explores these differences from a comparative and evolutionary standpoint, focusing on (10S)-Juvenile Hormone III diol, the enzymes responsible for its synthesis and degradation, and its significance relative to other JH diols and in non-insect arthropods.

Advanced Research Approaches and Future Directions in 10s Juvenile Hormone Iii Diol Studies

Omics Technologies for Comprehensive Analysis

Modern "omics" technologies offer a holistic view of the molecular processes surrounding (10S)-JH III diol. By simultaneously analyzing entire sets of molecules like transcripts, proteins, and metabolites, researchers can build a more complete picture of how this diol is produced, processed, and what its downstream effects are.

Transcriptomics and Proteomics of Enzymes Involved in Diol Metabolism

Transcriptomics and proteomics are powerful tools for identifying and quantifying the messenger RNA (mRNA) transcripts and proteins, respectively, of enzymes involved in the metabolism of (10S)-JH III diol. The primary enzyme responsible for the formation of JH III diol from JH III is juvenile hormone epoxide hydrolase (JHEH). wikipedia.org Following its formation, the diol is further metabolized by juvenile hormone diol kinase (JHDK) into a more water-soluble phosphate (B84403) conjugate for excretion. nih.gov

Studies in various insect species have utilized these omics approaches to understand the expression patterns of jheh and jhdk genes and their corresponding proteins. For instance, in the Asian gypsy moth, Lymantria dispar, transcriptomic analysis revealed that the ldjheh1 gene is expressed throughout all developmental stages, with the highest levels observed in fourth instar larvae. nih.gov This suggests a critical role for JH degradation during this specific larval stage. Similarly, in the river prawn Macrobrachium nipponense, transcriptomic identification and subsequent qPCR analysis showed the highest expression of the Mn-JHEH gene in the hepatopancreas, indicating this organ as a primary site for JH metabolism. mdpi.com

Proteomic analyses complement these findings by confirming the presence and abundance of the JHEH and JHDK proteins. Peptidomic analysis of the brain and corpora cardiaca-corpora allata complex in Bombyx mori has provided insights into the neuropeptides that may regulate the synthesis and degradation of JH, indirectly influencing diol levels. nih.gov The integration of transcriptomic and proteomic data allows researchers to identify key regulatory points in the diol metabolic pathway and how they respond to developmental and environmental cues.

Metabolomics Approaches for Diol Pathway Elucidation

Metabolomics, the large-scale study of small molecules or metabolites within cells and tissues, provides a direct functional readout of the physiological state. In the context of (10S)-JH III diol, metabolomics can be used to trace the flow of molecules through the JH degradation pathway and identify all related metabolites.

A comprehensive metabolomics analysis of the corpora allata in an insect species was reported by Rivera-Perez et al., which detailed changes in the concentrations of all JH precursors. nih.gov While this study focused on JH synthesis, similar approaches can be applied to degradation pathways. By tracking the levels of JH III, (10S)-JH III diol, and its subsequent phosphate conjugate, researchers can model the flux of these metabolites and understand how the pathway is regulated. nih.gov For example, in Drosophila melanogaster, the accumulation of JH diol has been correlated with reproductive diapause, linking the levels of this metabolite to physiological adaptations to environmental conditions.

Gene Editing Technologies (e.g., CRISPR/Cas9) for Functional Studies of Related Enzymes

The advent of CRISPR/Cas9 and other gene-editing technologies has revolutionized functional genomics, allowing for precise targeted modifications of genes. This technology is being increasingly applied to study the function of enzymes involved in the (10S)-JH III diol pathway.

By creating specific knockouts or mutations in the genes encoding JHEH and JHDK, researchers can directly observe the physiological consequences of disrupting diol metabolism. For example, RNA interference (RNAi), a technique that silences gene expression, has been used to target jhdk in the common cutworm, Spodoptera litura. This resulted in elevated JH titers, prolonged larval stages, and disrupted metamorphosis, highlighting the critical role of JHDK in regulating JH levels. Similarly, silencing the jheh gene in the tarnished plant bug, Apolygus lucorum, led to a significant reduction in nymphal survival and a blockage in molting. mdpi.com

While RNAi has been instrumental, CRISPR/Cas9 offers the potential for creating stable, heritable mutations, enabling more in-depth and long-term studies of gene function. nih.gov The application of CRISPR/Cas9 to knockout jheh or jhdk would provide a powerful model to dissect the precise roles of (10S)-JH III diol in various physiological processes, from development to reproduction.

Structural Biology of Enzymes and Binding Proteins Interacting with (10S)-Juvenile Hormone III Diol

Understanding the three-dimensional structures of the enzymes and binding proteins that interact with (10S)-JH III diol is crucial for elucidating their mechanisms of action and for the rational design of specific inhibitors.

The crystal structure of JHEH from the silkworm, Bombyx mori, has been solved, revealing the architecture of the active site and providing a basis for understanding its catalytic mechanism. nih.gov This structural information, combined with molecular simulations, allows for a detailed analysis of how the enzyme recognizes and hydrolyzes the epoxide ring of JH III. nih.gov The structure of juvenile hormone binding protein (JHBP), which transports the lipophilic JH in the hemolymph, has also been determined for several insect species, including Galleria mellonella. nih.govwikipedia.org While JHBP primarily binds JH, understanding its structure provides insights into the broader context of JH transport and signaling.

The structure of the JH receptor, Methoprene-tolerant (Met), has also been a subject of intense research. Modeling studies based on homologous structures have predicted a ligand-binding pocket within the PAS-B domain of Met. nih.gov While Met binds JH III, it is conceivable that (10S)-JH III diol could interact with other, as-yet-unidentified, binding proteins or receptors. Future structural studies will be essential to identify and characterize these potential interactions.

Development of Novel Probes and Analogs for Receptor Binding and Mechanism Studies

To investigate the interactions of (10S)-JH III diol with potential binding partners and to further probe the mechanisms of the enzymes involved in its metabolism, the development of novel chemical tools is essential.

The synthesis of various JH analogs has been a key strategy in studying JHEH. For example, a series of fluorinated JH analogs have been synthesized and tested for their ability to inhibit insect JHEH. ncsu.edu These studies have provided valuable information about the structure-activity relationships of JHEH inhibitors. ncsu.edu

For receptor binding studies, the development of radiolabeled or fluorescently tagged probes based on the structure of (10S)-JH III diol would be invaluable. Such probes could be used in binding assays to identify and characterize proteins that specifically interact with the diol. Biotinylated DNA probes have been used in electrophoretic mobility shift assays (EMSA) to study the binding of the JH receptor complex to DNA. nih.gov A similar approach with a biotinylated diol analog could be used to pull down and identify interacting proteins.

Integration of Computational Modeling and Systems Biology Approaches

The complexity of the JH signaling pathway, with its multiple feedback loops and crosstalk with other hormonal pathways, necessitates the use of computational modeling and systems biology approaches to achieve a comprehensive understanding.

By integrating data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed mathematical models of the (10S)-JH III diol pathway. These models can be used to simulate the dynamic behavior of the system and to predict how it will respond to various perturbations, such as changes in gene expression or the introduction of an enzyme inhibitor. nih.gov

Systems biology approaches aim to understand the emergent properties of the entire network of interacting molecules. By considering the JH pathway within the larger context of the insect's physiology, researchers can uncover previously unknown connections and regulatory mechanisms. For example, computational models can help to elucidate the interactions between the JH and ecdysone (B1671078) signaling pathways, both of which are critical for the control of insect development and metamorphosis. The integration of experimental data with these powerful in silico approaches will be a key driver of future discoveries in the field of (10S)-JH III diol research.

Elucidation of Unknown Biological Activities or Signaling Roles of this compound

While this compound is well-established as a primary metabolite in the degradation pathway of Juvenile Hormone III (JH III), emerging research and long-standing questions in insect endocrinology suggest that its biological significance may extend beyond simple catabolism. The scientific community is increasingly exploring the possibility that this diol is not merely an inactive byproduct but may possess its own distinct biological activities or signaling functions. This section delves into the ongoing efforts and future directions aimed at uncovering these potential non-metabolic roles.

The primary hypothesis driving this area of research is that (10S)-JH III diol could function as a signaling molecule in its own right, potentially modulating physiological processes independently of or in concert with JH III. This line of inquiry is supported by several key observations that challenge the traditional view of the diol as an inert metabolite.

One of the most compelling pieces of evidence for a potential signaling role comes from the discovery that the corpora allata (CA) of the adult female locust, Locusta migratoria, can intrinsically synthesize and release (10S)-JH III diol in vitro alongside JH III. nih.gov This finding is significant because it suggests that the diol is not just a peripheral degradation product but is produced by the same endocrine gland responsible for synthesizing the active hormone. The intrinsic allatal synthesis of the diol hints at a potential regulatory function, possibly acting as a local modulator of CA activity or as a signaling molecule released into the hemolymph to act on distant target tissues. nih.gov Further research is needed to determine if this phenomenon is widespread across different insect orders.

Recent studies focusing on the enzymes responsible for JH degradation have provided further, albeit indirect, support for the potential bioactivity of JH metabolites. For instance, research in Drosophila melanogaster has revealed that the two main classes of JH degradation enzymes, JH esterases (JHEs) and JH epoxide hydrolases (JHEHs), have distinct, non-redundant roles in development. While both enzyme classes degrade JH, their absence leads to different developmental defects, suggesting that the specific degradation products, such as JH acid and JH diol, may have unique biological effects. It has been proposed that the degradation products themselves could have unique biological activities that contribute to developmental processes.

Despite these intriguing possibilities, direct evidence for a specific signaling pathway or receptor for (10S)-JH III diol remains elusive. The classical JH receptor, Methoprene-tolerant (Met), has been shown to bind JH III with high affinity, but there is a lack of published research investigating the binding affinity of (10S)-JH III diol to Met or any other potential receptor. Future research will need to focus on ligand-binding assays to determine if the diol can interact with known or novel receptors.

Moreover, the potential for (10S)-JH III diol to activate intracellular signaling cascades is a critical area for future investigation. While JH is known to trigger both genomic and non-genomic signaling pathways, it is unknown if its diol metabolite can elicit similar responses. nih.govfrontiersin.org Investigating whether (10S)-JH III diol can induce changes in second messengers, protein phosphorylation, or gene expression will be crucial to understanding its potential as a signaling molecule.

The following table summarizes the key research findings and the outstanding questions regarding the potential biological roles of this compound.

Research Finding/ObservationImplication for Unknown Biological ActivityKey Unanswered Questions
Intrinsic synthesis and release of (10S)-JH III diol by the corpora allata in Locusta migratoria. nih.govSuggests a potential regulatory role beyond simple metabolism, possibly as a signaling molecule produced by the endocrine gland itself.Is this phenomenon conserved across other insect species? What is the physiological significance of its co-release with JH III?
Distinct developmental roles of JH degradation enzymes (JHEs and JHEHs).The specific metabolites, including (10S)-JH III diol, may have their own unique biological functions that contribute to development.What are the specific biological effects of (10S)-JH III diol when applied exogenously, independent of JH III?
Lack of receptor binding studies.It is currently unknown if (10S)-JH III diol can bind to the known JH receptor (Met) or any other receptor.Does (10S)-JH III diol have any affinity for insect receptors? Are there specific receptors for JH metabolites?
Absence of signaling pathway activation data.Whether (10S)-JH III diol can trigger intracellular signaling cascades remains uninvestigated.Can (10S)-JH III diol induce changes in second messengers, phosphorylation events, or gene expression in target tissues?

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying (10S)-Juvenile Hormone III diol in insect hemolymph or tissue samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects . Validate the method via spike-recovery experiments (80–120% recovery) and calibration curves (R² ≥ 0.99). For tissue homogenization, employ cold methanol extraction to prevent enzymatic degradation of the diol form .

Q. How does this compound regulate insect metamorphosis, and what experimental models are optimal for studying its role?

  • Methodological Answer : Use Drosophila melanogaster or Tribolium castaneum as model organisms due to well-characterized genetic tools (e.g., RNAi knockdown of juvenile hormone esterase). Design time-course experiments to correlate diol titers with molting stages via hemolymph sampling paired with immunohistochemistry for receptor binding .

Q. What are the challenges in isolating this compound from biological samples, and how can they be mitigated?

  • Methodological Answer : The diol is prone to oxidation and isomerization. Use argon-purged vials, antioxidants (e.g., BHT), and low-temperature storage (−80°C) . Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the 10S stereochemistry (δ 1.2–1.5 ppm for methyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across insect species?

  • Methodological Answer : Perform comparative metabolomic profiling to identify species-specific cofactors or binding proteins. For example, Manduca sexta exhibits higher diol sensitivity due to a unique JH-binding protein (JHBP) isoform . Use surface plasmon resonance (SPR) to measure binding affinities (KD values) across species .

Q. What experimental designs are suitable for elucidating the molecular pathways involving this compound in non-model insect species?

  • Methodological Answer : Combine transcriptomics (RNA-seq) with CRISPR-Cas9 knockout lines targeting putative receptors (e.g., Met or gce genes). Validate pathway interactions via dual-luciferase reporter assays in Sf9 cells .

Q. How do environmental stressors (e.g., pesticides, temperature) influence the stability or metabolic conversion of this compound?

  • Methodological Answer : Conduct in vitro stability assays under simulated environmental conditions (pH 5–9, 25–40°C). Monitor degradation products via high-resolution mass spectrometry (HRMS) and compare with field-collected samples .

Q. What statistical approaches are recommended for analyzing dose-response relationships in diol-mediated developmental inhibition?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Account for inter-individual variability via mixed-effects modeling .

Methodological Challenges and Solutions

Q. How can researchers differentiate this compound from its phosphate conjugate in complex matrices?

  • Methodological Answer : Employ enzymatic hydrolysis (alkaline phosphatase) followed by LC-MS/MS. Confirm phosphate conjugate identity via negative-ion mode MS/MS (m/z 97 fragment) .

Q. What ethical considerations apply when using vertebrate models (e.g., zebrafish) to study diol cross-reactivity?

  • Methodological Answer : Follow institutional animal care guidelines (IACUC) for hormone exposure studies. Use non-invasive sampling (e.g., water-borne hormone detection) to minimize stress .

Q. How can meta-analyses reconcile disparities in diol quantification data across published studies? **

  • Methodological Answer : Apply PRISMA guidelines to systematically review methodologies. Normalize data using z-scores or log-transformed values to account for inter-laboratory variability .

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(10S)-Juvenile hormone III diol

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